4-Chloro-3-methylphenylzinc bromide
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Overview
Description
4-Chloro-3-methylphenylzinc bromide is an organozinc compound with the molecular formula C7H6BrClZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3-methylphenylzinc bromide can be synthesized through the reaction of 4-chloro-3-methylbromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically involves the formation of a Grignard reagent, which is then treated with zinc bromide to yield the desired organozinc compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions followed by the addition of zinc bromide. The process requires careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methylphenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.
Coupling Reactions: It is widely used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, aryl halides, and bases like potassium carbonate.
Major Products
The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
4-Chloro-3-methylphenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: It can be employed in the modification of biomolecules for studying biological processes.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It finds applications in the production of fine chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 4-Chloro-3-methylphenylzinc bromide in cross-coupling reactions involves the formation of a palladium complex with the organozinc reagent. This complex undergoes oxidative addition with an aryl halide, followed by transmetalation and reductive elimination steps to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the aryl halide substrate .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenylzinc bromide
- 3-Methylphenylzinc bromide
- 4-Bromo-3-methylphenylzinc chloride
Uniqueness
4-Chloro-3-methylphenylzinc bromide is unique due to the presence of both chloro and methyl substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a versatile reagent for specific synthetic applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C7H6BrClZn |
---|---|
Molecular Weight |
270.9 g/mol |
IUPAC Name |
bromozinc(1+);1-chloro-2-methylbenzene-4-ide |
InChI |
InChI=1S/C7H6Cl.BrH.Zn/c1-6-4-2-3-5-7(6)8;;/h3-5H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
MJUQAIOXPIUKRV-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C[C-]=C1)Cl.[Zn+]Br |
Origin of Product |
United States |
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